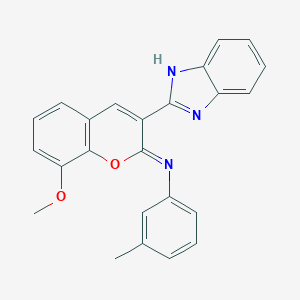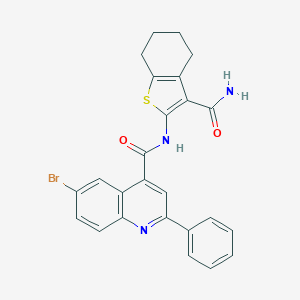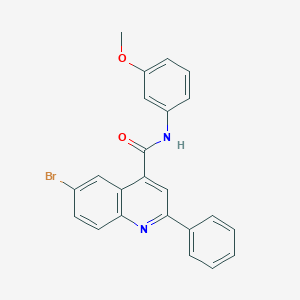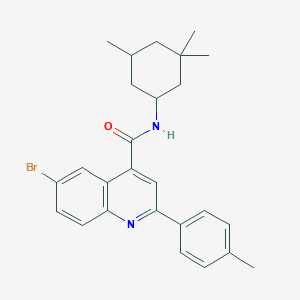
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific conditions. One common method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide (DMF) and sulfur . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiparasitic and antioxidant agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. For instance, its antiparasitic activity is attributed to its ability to induce oxidative stress in parasitic organisms, leading to their death . The compound’s antioxidant properties are due to its ability to scavenge free radicals through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are also used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant properties.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to its dual functionality as both an antiparasitic and antioxidant agent. This dual activity makes it a promising candidate for further research and development in medicinal chemistry and related fields.
Propiedades
Fórmula molecular |
C24H19N3O2 |
|---|---|
Peso molecular |
381.4g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C24H19N3O2/c1-15-7-5-9-17(13-15)25-24-18(23-26-19-10-3-4-11-20(19)27-23)14-16-8-6-12-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Clave InChI |
AZNNBONKLSEZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B444561.png)
![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444564.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444565.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)


![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B444576.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444578.png)
![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)
